

NDI-101150: A Profile of High Selectivity for MAP4K Family Kinase HPK1

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

NDI-101150 is a novel, orally available small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family.[1][2] HPK1, also known as MAP4K1, is a critical negative regulator of immune cell signaling, and its inhibition is a promising therapeutic strategy in immuno-oncology.[3][4] This technical guide provides a comprehensive overview of the selectivity profile of NDI-101150 against the MAP4K family of kinases, detailed experimental protocols for assessing this selectivity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of NDI-101150

NDI-101150 demonstrates exceptional selectivity for HPK1 over other members of the MAP4K family. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a focused therapeutic action. The inhibitory activity of **NDI-101150** is summarized in the table below.



Kinase Target	Alternative Name	Biochemical IC50 (nM)	Fold Selectivity vs. HPK1
HPK1	MAP4K1	0.7	1
GLK	MAP4K3	>264	>377
HGK	MAP4K4	>7000	>10,000
MINK	MAP4K6	>7000	>10,000

Data compiled from publicly available sources.[5][6]

Experimental Protocols

The determination of the kinase selectivity profile of **NDI-101150** involves a series of robust biochemical and cellular assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

A TR-FRET based assay, such as the LanthaScreen® Eu Kinase Binding Assay, is a common method to determine the direct binding and inhibition of a compound against a purified kinase. [1][2]

Objective: To quantify the inhibitory potency (IC50) of **NDI-101150** against HPK1 and other MAP4K family kinases.

Materials:

- Recombinant human kinases (HPK1, GLK, HGK, MINK)
- LanthaScreen® Eu-anti-Tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- NDI-101150
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)



- ATP
- 384-well microplates
- · TR-FRET compatible plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of NDI-101150 in DMSO. A typical starting concentration is 1 mM, followed by 3-fold or 10-fold dilutions.
- Reagent Preparation:
 - Prepare a 2X kinase/antibody mixture in Kinase Buffer.
 - Prepare a 4X tracer solution in Kinase Buffer.
 - Prepare a 4X ATP solution in Kinase Buffer.
- Assay Plate Setup:
 - \circ Add 2.5 μ L of the **NDI-101150** dilution or DMSO (for control) to the appropriate wells of a 384-well plate.
 - Add 5 μL of the 2X kinase/antibody mixture to all wells.
 - Add 2.5 μL of the 4X tracer/ATP mixture to initiate the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percentage of inhibition against the logarithm of the NDI-101150 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Flow Cytometry)



This assay measures the ability of **NDI-101150** to inhibit the phosphorylation of a direct downstream substrate of HPK1, such as SLP-76, in a cellular context.[5][7]

Objective: To determine the cellular potency of **NDI-101150** by measuring the inhibition of HPK1-mediated phosphorylation.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell line (e.g., Jurkat)
- NDI-101150
- Anti-CD3/CD28 antibodies for T-cell stimulation
- Fixation and permeabilization buffers
- Fluorescently labeled antibodies against pSLP-76 (Ser376) and cell surface markers (e.g., CD4, CD8)
- Flow cytometer

Procedure:

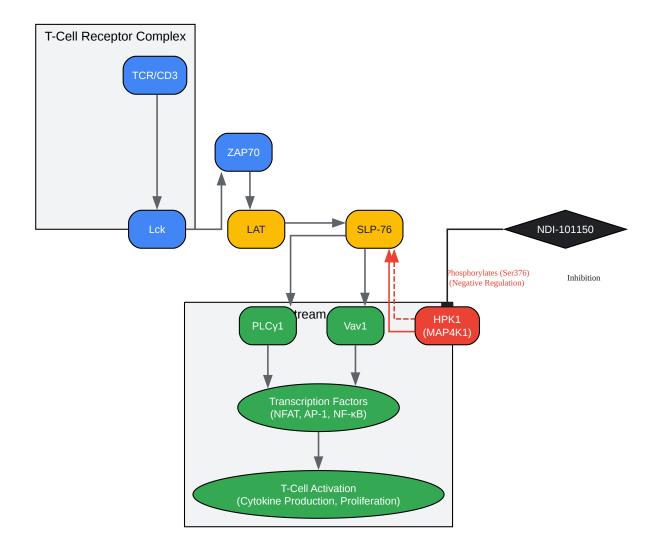
- Cell Preparation: Isolate PBMCs from healthy donors or culture the T-cell line.
- Inhibitor Treatment: Pre-incubate the cells with a dose range of **NDI-101150** for 1-2 hours.
- Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 15-30 minutes) to induce HPK1 activation.
- Fixation and Permeabilization: Fix and permeabilize the cells according to standard protocols to allow for intracellular staining.
- Antibody Staining: Stain the cells with fluorescently labeled antibodies against pSLP-76 (Ser376) and cell surface markers.
- Data Acquisition: Acquire data on a flow cytometer.



 Data Analysis: Gate on the cell population of interest (e.g., CD4+ or CD8+ T-cells) and quantify the median fluorescence intensity (MFI) of the pSLP-76 signal. Calculate the percentage of inhibition at each NDI-101150 concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

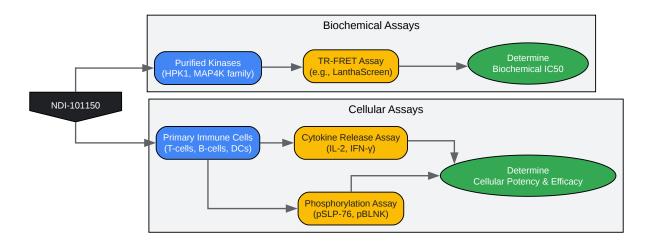
The following diagrams, generated using Graphviz (DOT language), illustrate the MAP4K signaling pathway and a typical experimental workflow for evaluating **NDI-101150**.





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Caption: MAP4K (HPK1) Signaling Pathway in T-Cell Activation.



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Caption: Experimental Workflow for **NDI-101150** Selectivity Profiling.

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- To cite this document: BenchChem. [NDI-101150: A Profile of High Selectivity for MAP4K Family Kinase HPK1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613597#ndi-101150-s-selectivity-profile-formap4k-family-kinases]

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